molecular formula C19H24N4O3S B2395602 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 899952-68-2

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide

Cat. No.: B2395602
CAS No.: 899952-68-2
M. Wt: 388.49
InChI Key: OVKXSDBLEANVSZ-UHFFFAOYSA-N
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Description

The compound N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide features a bicyclic thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position. This heterocyclic system is fused with a thiophene ring, contributing to its electron-rich aromatic character.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-19(2,3)23-16(14-10-27-11-15(14)22-23)21-18(25)17(24)20-9-12-6-5-7-13(8-12)26-4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXSDBLEANVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thieno[3,4-c]pyrazole core : A fused ring system that contributes to the compound's unique interactions with biological targets.
  • tert-butyl substituent : Enhances lipophilicity, potentially aiding in membrane permeability.
  • Methoxyphenyl group : May influence receptor binding and enhance biological activity.

The molecular formula is C18H24N4OC_{18}H_{24}N_4O with a molecular weight of approximately 320.41 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various microorganisms:

  • Candida albicans : The compound shows inhibitory effects on yeast growth.
  • Escherichia coli : Demonstrated bactericidal activity against this common pathogen.

These effects are attributed to the compound's ability to inhibit specific enzymes involved in cell proliferation and disrupt microbial cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

  • Inhibition of cancer cell lines : Studies have shown that the compound can inhibit the growth of several cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer).
Cell LineIC50 (µM)
A54912.5
NCI-H19758.0

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It could interact with specific cellular receptors, influencing downstream signaling cascades that regulate cell survival and apoptosis.
  • Cytokine Production Modulation : Preliminary studies suggest that the compound may reduce the production of inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties.

Case Studies

Several studies have highlighted the biological activities of similar compounds within the thienopyrazole class:

  • Study on Thienopyrazole Derivatives :
    • Researchers synthesized various thienopyrazole derivatives and evaluated their anticancer activities.
    • Compounds with similar structural features exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines, supporting the potential efficacy of this compound in cancer therapy .
  • Antimicrobial Activity Assessment :
    • A comparative study assessed the antimicrobial efficacy of several thienopyrazole derivatives against common pathogens.
    • The results indicated that derivatives with bulky substituents like tert-butyl showed enhanced activity against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Amide Type Key Substituents Potential Implications
Target Compound : N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide Thieno[3,4-c]pyrazole Oxamide - 2-tert-butyl (thienopyrazole)
- 3-methoxyphenylmethyl (oxamide)
Enhanced hydrogen bonding (dual amide); improved solubility (methoxy)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodanyl-benzamide () Thieno[3,4-c]pyrazole Benzamide - 2-tert-butyl (thienopyrazole)
- 2-iodophenyl (benzamide)
Heavy atom (iodine) may facilitate crystallography; steric hindrance from iodine
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide () Thieno[3,4-c]pyrazole Benzamide - 2-methylphenyl (thienopyrazole)
- 3-CF3 (benzamide)
Electron-withdrawing CF3 group may enhance metabolic stability
3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide () Thieno[3,4-c]pyrazole Propanamide - 2-methylphenyl (thienopyrazole)
- 3-chloro (propanamide)
Chlorine increases electrophilicity; shorter chain may reduce steric bulk
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... () Pyrazolo[3,4-d]pyrimidine-chromenone Sulfonamide - Fluoro groups (chromenone)
- 4-aminophenyl (sulfonamide)
Fluorine enhances bioavailability; chromenone moiety may confer planar rigidity

Analysis of Structural Variations

Core Heterocycle: The target compound’s thieno[3,4-c]pyrazole core is distinct from the pyrazolo[3,4-d]pyrimidine-chromenone system in .

Amide Linkage :

  • The oxamide bridge in the target compound differs from benzamide () and propanamide () derivatives. Oxamides possess two amide groups, enabling stronger hydrogen bonding compared to single-amide analogs, which could enhance target binding in biological systems .

Substituent Effects :

  • tert-butyl (target compound) vs. 2-methylphenyl (): The tert-butyl group’s bulkiness may reduce metabolic degradation but could limit membrane permeability.
  • 3-methoxyphenylmethyl (target) vs. 3-CF3 (): Methoxy is electron-donating, increasing solubility, whereas CF3 is electron-withdrawing, enhancing stability and acidity .

Implications for Research and Development

While direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Drug Design : The oxamide linkage and methoxy group could make the compound a candidate for targeting enzymes or receptors requiring dual hydrogen-bond interactions (e.g., kinases or proteases).
  • Material Science: The thienopyrazole core’s aromaticity may be leveraged in organic electronics or as a ligand in catalysis .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide to maximize yield and purity?

The synthesis of this compound requires precise control of reaction parameters, including:

  • Temperature : Elevated temperatures (e.g., reflux conditions) may accelerate coupling reactions but risk side-product formation. Lower temperatures are preferred for sensitive intermediates .
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility of oxamide precursors and thieno[3,4-c]pyrazole derivatives .
  • Catalysts : Amine bases (e.g., triethylamine) or palladium-based catalysts may facilitate coupling steps, but their use must be validated via trial reactions .
    Methodological optimization should employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratios, reaction time) and identify ideal conditions . Microwave-assisted synthesis can also reduce reaction times and improve efficiency .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the presence of the tert-butyl group (δ ~1.3 ppm for CH₃), methoxyphenyl protons (δ ~3.8 ppm for OCH₃), and thieno-pyrazole protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z ~387.5 for related analogs) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data for the bicyclic thieno-pyrazole core .

Advanced: What methodologies are recommended to elucidate the biological activity and molecular targets of this compound in pharmacological studies?

To investigate mechanisms of action:

In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or radiometric assays. The thieno-pyrazole moiety may interact with ATP-binding pockets .

Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to hypothesized targets, guided by structural analogs (e.g., oxamide derivatives with anti-inflammatory activity) .

Transcriptomic/proteomic profiling : Treat cell lines with the compound and analyze differential gene/protein expression to identify affected pathways .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Discrepancies often arise from differences in:

  • Assay conditions : Validate protocols using standardized buffers (e.g., pH 7.4 for physiological relevance) and control compounds .
  • Cell line variability : Use isogenic cell lines or primary cells to minimize genetic background effects .
  • Compound purity : Re-test batches with HPLC purity >95% (C18 columns, acetonitrile/water gradients) to exclude impurity-driven artifacts .
    Cross-study comparisons should employ meta-analysis to normalize data against shared reference compounds .

Advanced: What strategies mitigate challenges in analyzing reaction pathways for derivatives of this compound?

Key approaches include:

  • Isotopic labeling : Use ¹³C or ²H isotopes to track reaction intermediates via MS or NMR .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects transient species (e.g., acyl intermediates) during coupling reactions .
  • Computational reaction path mapping : Tools like Gaussian or NWChem simulate energy barriers for proposed mechanisms, prioritizing experimentally testable pathways .

Advanced: How can researchers address discrepancies between computational predictions and experimental outcomes in reactivity studies?

Validate computational models : Compare calculated vs. observed NMR chemical shifts or IR spectra for key intermediates .

Explore alternative pathways : If predicted intermediates are absent experimentally, test for solvent- or catalyst-dependent side reactions (e.g., hydrolysis of oxamide groups) .

Collaborative feedback loops : Integrate experimental data into computational refinements (e.g., adjusting DFT functionals) to improve predictive accuracy .

Advanced: What advanced analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Hyphenated techniques : LC-MS or GC-MS identifies degradation products (e.g., hydrolysis of the methoxyphenyl group) .
  • Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor decomposition via TGA-DSC .
  • Chiral HPLC : Resolves enantiomeric impurities if stereocenters are present in synthetic intermediates .

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